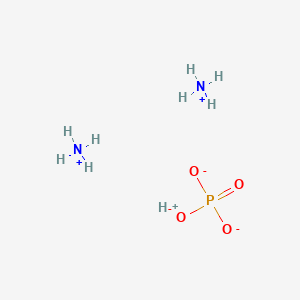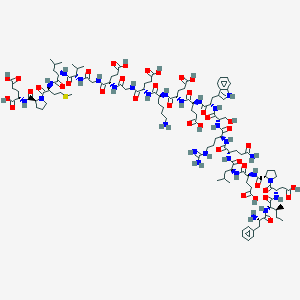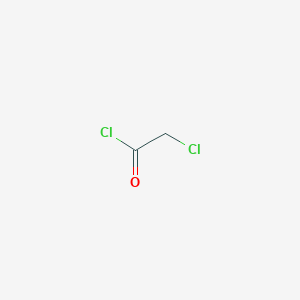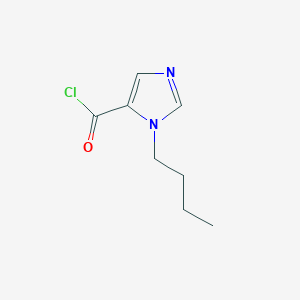
Chlorure de diphénylphosphinique
Vue d'ensemble
Description
Applications De Recherche Scientifique
Diphenylphosphinic chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of chiral phosphine ligands and peptide coupling agents.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in peptide synthesis.
Medicine: Utilized in the development of pharmaceutical intermediates and adjuvants.
Industry: Acts as a flame retardant and is used in the production of advanced materials.
Mécanisme D'action
Target of Action
Diphenylphosphinic chloride is primarily used as a reagent in organic chemistry . It is often used as a precursor to synthesize various chiral phosphine bidentate ligands . These ligands can bind to a variety of targets, depending on the specific reaction or process in which they are involved.
Mode of Action
The compound interacts with its targets through a process known as ligand binding. In this process, the diphenylphosphinic chloride molecule attaches to a target molecule, forming a complex that can undergo further reactions . The exact nature of these interactions and the resulting changes depend on the specific target and the reaction conditions.
Biochemical Pathways
Diphenylphosphinic chloride is involved in several biochemical pathways, particularly those related to the synthesis of peptides and other complex organic compounds . By acting as a precursor for chiral phosphine bidentate ligands, it can influence the course of these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of diphenylphosphinic chloride’s action depend on the specific reactions it is involved in. For example, in the synthesis of peptides, it can contribute to the formation of peptide bonds, which are crucial for the structure and function of proteins .
Action Environment
The action, efficacy, and stability of diphenylphosphinic chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH, temperature, and the presence of other substances in the reaction environment . Moreover, it is sensitive to moisture and should be stored in a cool place .
Analyse Biochimique
Biochemical Properties
Diphenylphosphinic chloride is primarily used as a precursor to synthesize various chiral phosphine bidentate ligands for asymmetric synthesis, in addition to several peptide coupling agents
Molecular Mechanism
It is known that it can participate in various types of coupling reactions, such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Temporal Effects in Laboratory Settings
It is known that it should be stored at temperatures between 2-8°C to maintain its stability .
Metabolic Pathways
It is known that it can be hydrolyzed under both acidic and basic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diphenylphosphinic chloride can be synthesized through several methods. One common method involves the reaction of diphenylphosphinic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, diphenylphosphinic chloride is often produced by the reaction of diphenylphosphinic acid chloride with triphenylphosphine at elevated temperatures (300-600°C). This method is advantageous due to its high yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Diphenylphosphinic chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form phosphinic amides and esters, respectively.
Oxidation and Reduction: It can be reduced to diphenylphosphine oxide or oxidized to diphenylphosphinic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Phosphinic Amides: Formed from reactions with amines.
Phosphinic Esters: Formed from reactions with alcohols.
Diphenylphosphine Oxide and Diphenylphosphinic Acid: Products of reduction and oxidation reactions, respectively.
Comparaison Avec Des Composés Similaires
- Diphenylphosphine Oxide
- Diphenylphosphinic Acid
- Diphenylphosphinoyl Chloride
Comparison: Diphenylphosphinic chloride is unique due to its high reactivity and versatility as a phosphorylating agent. Unlike diphenylphosphine oxide and diphenylphosphinic acid, which are primarily used as intermediates, diphenylphosphinic chloride is widely used in peptide synthesis and as a reagent in organic synthesis .
Propriétés
IUPAC Name |
[chloro(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQGTZMAQRXCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164424 | |
| Record name | Diphenylphosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499-21-4 | |
| Record name | Diphenylphosphinic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylphosphinic chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylphosphinic chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenylphosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylphosphinic chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLPHOSPHINIC CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP30GY04V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diphenylphosphinic chloride?
A1: The molecular formula of diphenylphosphinic chloride is C12H10ClOP, and its molecular weight is 246.65 g/mol.
Q2: What are the key spectroscopic characteristics of diphenylphosphinic chloride?
A2: Diphenylphosphinic chloride exhibits characteristic signals in various spectroscopic techniques: * 31P NMR: A singlet peak is typically observed around 33-35 ppm in CDCl3, indicative of the phosphorus environment [].* 1H NMR: Signals for the aromatic protons of the phenyl groups appear in the range of 7.3-7.8 ppm in CDCl3 [].* IR: A strong absorption band around 1200-1250 cm−1 corresponds to the P=O stretching vibration [].
Q3: Is diphenylphosphinic chloride sensitive to moisture?
A3: Yes, diphenylphosphinic chloride undergoes hydrolysis upon prolonged exposure to moisture, forming diphenylphosphinic acid []. Proper storage under anhydrous conditions is crucial.
Q4: How does the stability of diphenylphosphinic chloride impact its handling and storage?
A4: Due to its sensitivity to moisture, diphenylphosphinic chloride should be stored in a cool, dry place under an inert atmosphere. When handling the compound, it's essential to use dry solvents and equipment to prevent decomposition [].
Q5: What is the role of diphenylphosphinic chloride in peptide synthesis?
A5: Diphenylphosphinic chloride serves as an effective coupling agent for forming amide bonds between amino acids. It reacts with Nα-protected amino acids to form diphenylphosphinic carboxylic mixed anhydrides in situ, which then undergo aminolysis with another amino acid to form the peptide bond [].
Q6: How does diphenylphosphinic chloride facilitate β-lactam formation?
A6: Diphenylphosphinic chloride has been shown to effectively promote the formation of β-lactams from β-amino acids [], []. The mechanism likely involves activation of the carboxylic acid group of the β-amino acid, facilitating intramolecular cyclization.
Q7: What are some other synthetic applications of diphenylphosphinic chloride?
A7: Diphenylphosphinic chloride finds use in various synthetic transformations, including:* Conversion of pyrimidinone derivatives into substituted pyrimidines [], [].* Synthesis of allylic diphenylphosphinic esters [].* Preparation of N-diphenylphosphorylureas [].
Q8: How does diphenylphosphinic chloride react with hydroxylamine?
A8: Diphenylphosphinic chloride reacts with hydroxylamine to form O-(diphenylphosphinyl)hydroxylamine, a valuable reagent for electrophilic aminations and H2N transfers [].
Q9: Can diphenylphosphinic chloride be used to prepare phosphorylated compounds?
A9: Yes, diphenylphosphinic chloride can be used to phosphorylate various substrates. For example, it reacts with (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates to afford the corresponding phosphorylated bicycles [].
Q10: What is the role of diphenylphosphinic chloride in material science?
A10: Diphenylphosphinic chloride can be used to functionalize materials like carbon nanotubes, enhancing their properties. For example, functionalized carbon nanotubes with phosphorus and nitrogen-containing agents prepared using diphenylphosphinic chloride show improvements in thermal stability, mechanical strength, and flame retardancy when incorporated into polystyrene [], [].
Q11: How does modifying the phenyl rings of diphenylphosphinic chloride affect its reactivity?
A11: Substituting the phenyl rings with electron-donating or electron-withdrawing groups can alter the electrophilicity of the phosphorus center in diphenylphosphinic chloride, influencing its reactivity towards nucleophiles [].
Q12: What are some strategies for improving the stability of diphenylphosphinic chloride?
A12: Storing diphenylphosphinic chloride under an inert atmosphere, in a cool and dry environment, is crucial for maintaining its stability. Using freshly distilled, dry solvents during reactions is also recommended [].
Q13: What safety precautions should be taken when handling diphenylphosphinic chloride?
A13: Diphenylphosphinic chloride should be handled with care as it is corrosive and may cause skin and eye irritation. It's crucial to wear appropriate personal protective equipment, including gloves and eye protection, when working with this compound. Working in a well-ventilated area is also recommended.
Q14: How is diphenylphosphinic chloride typically quantified?
A14: Common analytical techniques used to quantify diphenylphosphinic chloride include: * 31P NMR spectroscopy: The distinct signal of the phosphorus atom in diphenylphosphinic chloride allows for its quantification, even in complex mixtures [].* Titration: Hydrolysis of diphenylphosphinic chloride releases chloride ions, which can be titrated to determine the concentration of the compound [].
Q15: Can diphenylphosphinic chloride be used to determine the water content in materials?
A15: Yes, diphenylphosphinic chloride can be used as a tagging agent in 31P NMR spectroscopy to determine the water content in materials like olive oil []. The reagent reacts rapidly and cleanly with water, allowing for accurate quantification.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














